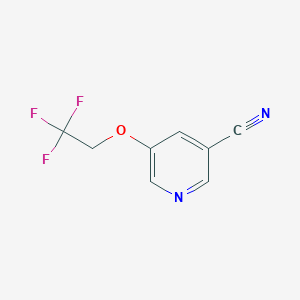

5-(2,2,2-Trifluoroethoxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2,2,2-Trifluoroethoxy)nicotinonitrile, also known as TEFN, is a chemical compound that has been widely used in scientific research. It belongs to the class of nicotinonitrile compounds and has been found to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Microbial Degradation and Environmental Remediation

Research has extensively studied the microbial degradation of various compounds due to their potential environmental impact. Specifically, studies on nitroaromatic explosives, such as TNT, highlight the broader field's efforts to biodegrade or mineralize harmful chemicals through microbial action. These efforts underline the scientific community's pursuit of new microorganisms and enzymes capable of effectively dealing with hazardous substances, aiming at environmental remediation and reducing pollution. Although 5-(2,2,2-Trifluoroethoxy)nicotinonitrile is not directly mentioned, the principles of microbial degradation apply broadly across similar chemical compounds, indicating potential research applications in environmental science and bioremediation processes (Hawari et al., 2000).

Catalysis and Synthesis

The Amberlyst-15 catalyzed sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives explores the role of catalysts in facilitating chemical reactions, offering insights into the synthesis of complex molecules. This research can extend to understanding how different catalysts might influence the synthesis of 5-(2,2,2-Trifluoroethoxy)nicotinonitrile derivatives, with applications in developing new pharmaceuticals or materials with specific properties. The identification of potential inhibitors of SIRT1 among synthesized compounds highlights the intersection of chemical synthesis and biomedical research, showcasing the broader implications of catalysis in scientific discovery (Chandrasekhar Challa et al., 2021).

Magnetic Materials and Single-Molecule Magnets

Research into ligand field-tuned single-molecule magnet behavior of 2p-4f complexes offers a glimpse into the application of nicotinonitrile derivatives in the field of magnetic materials. By adjusting the ligand field around metal centers, scientists can modify spin dynamics, which is crucial for developing advanced magnetic storage devices or quantum computing elements. This area of research demonstrates the potential of using complex nicotinonitrile derivatives in creating new materials with unique magnetic properties (Xuelan Mei et al., 2012).

Antiprotozoal Agents and Medicinal Chemistry

The synthesis and antiprotozoal activity of aza-analogues of furamidine, derived from nicotinonitrile, underscore the compound's relevance in medicinal chemistry. By creating derivatives and assessing their efficacy against diseases, researchers can uncover new therapeutic agents. This approach to drug discovery, focusing on modifications of the nicotinonitrile structure, illustrates the potential of such compounds in developing treatments for a range of diseases, thereby enhancing human health and well-being (M. Ismail et al., 2003).

Propriétés

IUPAC Name |

5-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-1-6(2-12)3-13-4-7/h1,3-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWCKHDZNHSFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1OCC(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,2,2-Trifluoroethoxy)nicotinonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2972425.png)

![2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2972429.png)

![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)

![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)

![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)

![3-phenyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)